molecular formula C18H25N3O6S2 B7833217 1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B7833217
M. Wt: 443.5 g/mol
InChI Key: UZWSYHPQOHOTSM-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a sulfonyl group, and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions using reagents like sulfonyl chlorides.

    Attachment of the Acetylamino Group: The acetylamino group can be added through acetylation reactions using acetic anhydride or acetyl chloride.

    Final Coupling: The final compound is obtained by coupling the intermediate products under specific reaction conditions, such as using catalysts or specific solvents.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include using continuous flow reactors, optimizing reaction times and temperatures, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, OH⁻) are used under specific conditions like temperature and pH.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases or conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3S,4R)-4-{[4-(aminophenyl)sulfonyl}-1,1-dioxidotetrahydro-3-thienyl)piperidine-4-carboxamide
  • 1-((3S,4R)-4-{[4-(methylamino)phenyl]sulfonyl}-1,1-dioxidotetrahydro-3-thienyl)piperidine-4-carboxamide

Uniqueness

1-[(3S4R)-4-(4-ACETAMIDOBENZENESULFONYL)-11-DIOXO-1LAMBDA6-THIOLAN-3-YL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[(3S,4R)-4-(4-acetamidophenyl)sulfonyl-1,1-dioxothiolan-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O6S2/c1-12(22)20-14-2-4-15(5-3-14)29(26,27)17-11-28(24,25)10-16(17)21-8-6-13(7-9-21)18(19)23/h2-5,13,16-17H,6-11H2,1H3,(H2,19,23)(H,20,22)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZWSYHPQOHOTSM-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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